2-Amino-3-bromo-5-chlorobenzoic acid

Physical characterization Thermal analysis Purification optimization

2-Amino-3-bromo-5-chlorobenzoic acid offers orthogonal reactivity: 3-Br for Suzuki/Buchwald coupling, 5-Cl for electronic tuning. Its mp 234–235°C is 24°C above the 5-Br-3-Cl isomer—a built-in QC checkpoint to verify regioisomer before synthesis. Validated for anticoccidial quinazolinones (Eimeria tenella). Convertible to acid chloride (US 4,093,734). LogP ~3.0, pKa ~4.2 aid drug design. Not reproducible with dichloro analogs.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 41198-02-1
Cat. No. B127600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-chlorobenzoic acid
CAS41198-02-1
Synonyms2-Amino-3-bromo-5-chloro-benzoic Acid;  3-Bromo-5-chloroanthranilic acid
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)Br)Cl
InChIInChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyPWXLBVZWVKCFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1): Procurement-Grade Intermediary for Halogenated Heterocycle Synthesis


2-Amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1) is a tri-substituted anthranilic acid derivative (C₇H₅BrClNO₂; MW 250.48) characterized by the regiospecific positioning of bromo (3-position), chloro (5-position), and amino (2-position) functionalities on the benzoic acid core . The compound is a pale yellow to light beige solid with a defined melting point of 234–235°C and limited solubility in DMSO and methanol . It serves primarily as a halogenated building block in the construction of complex heterocyclic scaffolds, most notably quinazolinone derivatives with demonstrated anticoccidial activity [1].

Regioisomeric Purity and Thermal Stability: Why 2-Amino-3-bromo-5-chlorobenzoic Acid Cannot Be Replaced by In-Class Alternatives


Generic substitution with other halogenated aminobenzoic acids or anthranilic derivatives is not feasible due to the critical impact of regioisomerism on downstream synthetic outcomes and material stability. The specific 3-bromo-5-chloro substitution pattern of 2-amino-3-bromo-5-chlorobenzoic acid confers a distinct thermal profile (melting point of 234–235°C) that differs significantly from its positional isomer 2-amino-5-bromo-3-chlorobenzoic acid (210–211°C) . This 24°C differential is not merely a physical property—it directly influences purification protocols, recrystallization behavior, and thermal stability during subsequent coupling reactions . Furthermore, the compound's documented role as a validated starting material for anticoccidial quinazolinone derivatives cannot be recapitulated with alternative halogen patterns; the bromo group at the 3-position serves as a strategic leaving group for cross-coupling while the chloro at the 5-position provides electronic modulation [1]. Substituting this precise scaffold with dichloro analogs (e.g., 2-amino-3,5-dichlorobenzoic acid) eliminates the orthogonal reactivity needed for sequential derivatization .

Quantitative Differentiation: Evidence-Based Selection Criteria for 2-Amino-3-bromo-5-chlorobenzoic Acid


Thermal Differentiation: Melting Point Delta of 24°C vs. 5-Bromo-3-Chloro Regioisomer

2-Amino-3-bromo-5-chlorobenzoic acid exhibits a melting point of 234–235°C, whereas its regioisomer 2-amino-5-bromo-3-chlorobenzoic acid (CAS 58026-21-4) melts at 210–211°C under comparable conditions . This 24°C increase reflects stronger intermolecular interactions in the 3-bromo-5-chloro arrangement. The 2-amino-3,5-dichlorobenzoic acid analog (CAS 2789-92-6) melts at 227–230°C, and the deaminated scaffold 3-bromo-5-chlorobenzoic acid (CAS 42860-02-6) melts at 190–192°C, confirming that the specific halogen-amino combination contributes uniquely to thermal stability .

Physical characterization Thermal analysis Purification optimization

LogP and pKa: Computed Lipophilicity and Ionization Profile for Formulation Considerations

The calculated LogP of 2-amino-3-bromo-5-chlorobenzoic acid is approximately 2.96–3.0, with a computed acid pKa of 4.18–4.35 [1]. These values position the compound as moderately lipophilic and predict that it exists predominantly in the ionized carboxylate form at physiological pH (LogD at pH 7.4 ≈ -0.1). For comparative context, the dichloro analog 2-amino-3,5-dichlorobenzoic acid exhibits a lower LogP (not explicitly reported but inferable from reduced halogen mass) and similar pKa range, while non-aminated 3-bromo-5-chlorobenzoic acid lacks the amino group that contributes to hydrogen-bonding capacity and altered ionization behavior .

Drug design ADME prediction Bioavailability

Validated Synthetic Utility: Direct Incorporation into Anticoccidial Quinazolinone Series

2-Amino-3-bromo-5-chlorobenzoic acid is explicitly documented as the starting material for synthesizing a series of 3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolinone derivatives, which demonstrated anticoccidial activity against Eimeria tenella in chickens [1]. This specific application is not reported for the 5-bromo-3-chloro regioisomer or for 2-amino-3,5-dichlorobenzoic acid in the peer-reviewed literature, indicating that the 3-bromo-5-chloro pattern is functionally validated for this chemotype . The bromo substituent at the 3-position is strategically positioned for subsequent cross-coupling reactions to generate diversity-oriented libraries.

Veterinary parasitology Heterocyclic synthesis Structure-activity relationship

Patent-Documented Intermediate: Amino-Benzoic Acid Amide Derivatives

US Patent 4,093,734 explicitly describes the use of 2-amino-3-bromo-5-chloro-benzoyl chloride (derived from 2-amino-3-bromo-5-chlorobenzoic acid) in the preparation of amino-benzoic acid amides [1]. The patent exemplifies the condensation of this acid chloride with 1-ethyl-2-aminomethyl-pyrrolidine to yield a hydrochloride salt with a melting point of 216–217°C. This establishes the compound as a legally protected and industrially relevant intermediate, whereas the regioisomeric 5-bromo-3-chloro analog is not cited in the same patent context.

Medicinal chemistry Patent analysis Amide coupling

Validated Procurement and Deployment Scenarios for 2-Amino-3-bromo-5-chlorobenzoic Acid


Veterinary Anticoccidial Lead Optimization

Procure 2-amino-3-bromo-5-chlorobenzoic acid as the starting material for synthesizing 3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolinone derivatives. This scaffold has demonstrated anticoccidial activity against Eimeria tenella in chickens, and the 3-bromo-5-chloro substitution pattern is directly validated in peer-reviewed literature for this chemotype [1]. The compound's thermal stability (mp 234–235°C) ensures consistent handling during multi-step synthesis.

Regiospecific Halogenated Building Block for Cross-Coupling Libraries

Utilize the orthogonally reactive bromo (3-position) and chloro (5-position) substituents for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. The 24°C melting point elevation relative to the 5-bromo-3-chloro regioisomer provides a built-in quality control checkpoint to verify correct regioisomer procurement before committing to expensive coupling reagents . The amino group at the 2-position enables additional diversification via diazotization or amide formation.

Pharmaceutical Intermediate with Established Patent Precedent

Leverage the compound as a key intermediate in the synthesis of amino-benzoic acid amide derivatives as described in US 4,093,734 [2]. The patent explicitly demonstrates the conversion of 2-amino-3-bromo-5-chlorobenzoic acid to its acid chloride and subsequent condensation with amine nucleophiles. This provides a validated synthetic route with defined product characterization (e.g., hydrochloride salt mp 216–217°C), reducing process development burden.

Computational ADME Profiling and Early-Stage Drug Design

Incorporate the compound's experimentally derived or computed physicochemical parameters (LogP ~3.0, pKa ~4.2) into early-stage drug design workflows . The combination of moderate lipophilicity and a pKa predicting partial ionization at physiological pH informs decisions about scaffold suitability for oral bioavailability. This profile is distinct from the dichloro analog, which lacks the bromo leaving group for late-stage functionalization.

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